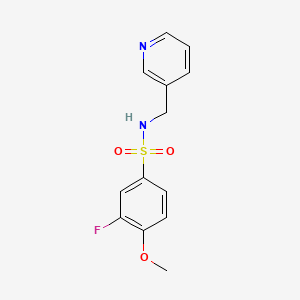

3-氟-4-甲氧基-N-(3-吡啶基甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

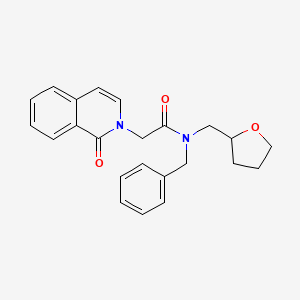

3-Fluoro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is a compound of interest due to its unique structural features, which may impart specific chemical and physical properties. This compound is part of a broader class of chemicals known for their potential applications in various fields, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of appropriate sulfonyl chlorides with amines in the presence of a base. For example, the synthesis of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding analogue of popular fluorinating reagent, demonstrates the use of sulfonyl chlorides and amines in creating fluorinated sulfonamides (Yasui et al., 2011).

Molecular Structure Analysis

Crystal structure analyses of sulfonamide compounds reveal how supramolecular interactions, such as hydrogen bonding and π-π interactions, influence their solid-state architecture. For instance, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide showcase two-dimensional and three-dimensional architectures formed through C—H⋯πaryl and C—H⋯O interactions, respectively (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, leveraging their functional groups for diverse transformations. For example, a novel rearrangement reaction based on the structure of N-fluoro- N-alkyl benzenesulfonamide demonstrates the reactivity of sulfonamides under certain conditions, yielding benzenesulfonamides and aldehydes or ketones (Wang et al., 2018).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are crucial for their application and handling. Spectroscopic and crystallographic analyses provide insights into the structural details and interactions that define these properties. Studies like the synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide contribute to our understanding of how molecular structure influences physical properties (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by their functional groups. The synthesis, characterization, and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide illustrate the potential biological activity of these compounds, highlighting their reactivity and interaction with biological targets (Ijuomah et al., 2022).

科学研究应用

亲电氟化试剂

对N-氟-(3,5-二叔丁基-4-甲氧基)苯磺酰亚胺(NFBSI)的研究揭示了其作为空间位阻亲电氟化试剂的应用。它提高了某些有机反应中产物的对映选择性,例如金鸡纳生物碱催化的硅烯醇醚的对映选择性氟化,与常用的氟化试剂NFSI相比,提高了高达18% (Yasui 等人,2011)。

环氧合酶-2 抑制

已经合成了一系列具有取代苯磺酰胺部分的化合物,并评估了它们对环氧合酶 (COX-1/COX-2) 的抑制活性。这项研究强调了苯磺酰胺部分上的氟取代对于实现选择性和有效的COX-2抑制的重要性。在这些化合物中,3-氟-4-[5-(4-甲氧基苯基)-3-三氟甲基-1H-1-吡唑基]-1-苯磺酰胺显示出显着的药代动力学特性和体内抗炎活性 (Pal 等人,2003)。

癌症光动力疗法

已经合成并表征了一种用含有席夫碱的新型锌酞菁取代的苯磺酰胺衍生物基团。该化合物表现出良好的荧光特性、高单线态氧量子产率和合适的光降解量子产率,表明其在光动力疗法中作为癌症治疗的II型光敏剂的潜力 (Pişkin 等人,2020)。

碳酸酐酶抑制

对新型4-(3-(4-取代苯基)-3a,4-二氢-3H-茚并[1,2-c]吡唑-2-基)苯磺酰胺的研究探讨了它们的细胞毒性、肿瘤特异性和作为碳酸酐酶(CA)抑制剂的潜力。某些衍生物,特别是具有3,4,5-三甲氧基和4-羟基取代基的衍生物,显示出显着的细胞毒性活性,这对于进一步的抗肿瘤活性研究至关重要。此外,一些化合物强烈抑制人胞浆异构体hCA I和II,突出了它们在药物化学和潜在治疗应用中的相关性 (Gul 等人,2016)。

属性

IUPAC Name |

3-fluoro-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3S/c1-19-13-5-4-11(7-12(13)14)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVGPKKGMGBOBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)

![3-methoxy-1-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5570795.png)

![3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)